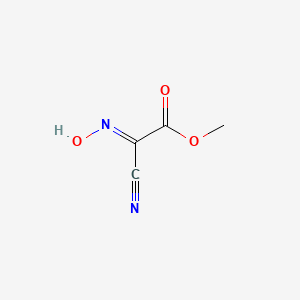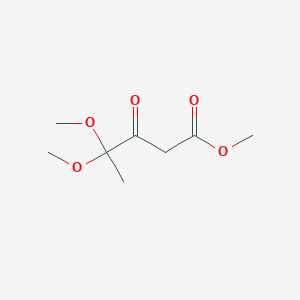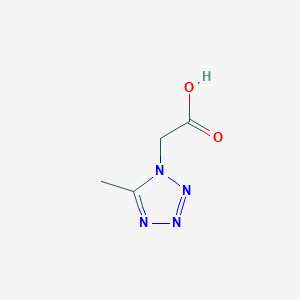
2-Fluoro-4-nitrobenzoyl chloride
Übersicht
Beschreibung
2-Fluoro-4-nitrobenzoyl chloride is a chemical compound used in organic syntheses . It has been used in the synthesis of polysubstituted furanonaphthoquinoines and for the derivatisation of Adiol (Androstenediol, an endogenous proliferation agent of prostate cancer) .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-4-nitrobenzoyl chloride is C7H3ClFNO3 . Its molecular weight is 203.555 Da .Chemical Reactions Analysis
2-Fluoro-4-nitrobenzoyl chloride is used in organic syntheses . It reacts with triphenylphosphonium salt to synthesize benzofurans by the intramolecular Wittig reaction . It is also used for the derivatisation of Adiol .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Benzofurans
- Field : Organic Chemistry
- Application : 4-Nitrobenzoyl chloride, a similar compound, reacts with triphenylphosphonium salt to synthesize benzofurans . These are potential positron emission tomography (PET) tracers .
- Method : This is achieved by the intramolecular Wittig reaction .
- Outcome : The synthesis of benzofurans, which are potential PET tracers .
-
Derivatisation of Adiol
- Field : Biochemistry
- Application : 4-Nitrobenzoyl chloride has been used for the derivatisation of Adiol (Androstenediol), an endogenous proliferation agent of prostate cancer .
- Method : The specific method of derivatisation is not mentioned in the source .
- Outcome : The derivatisation of Adiol, which is an endogenous proliferation agent of prostate cancer .
-
Synthesis of N-(2-[18F]fluoro-4-nitrobenzoyl)glucosamine
- Field : Radiochemistry
- Application : A glucosamine derivative, N-(2-[18F]fluoro-4-nitrobenzoyl)glucosamine ([18F]FNBG), was designed and radiosynthesized .
- Method : The specific method of synthesis is not mentioned in the source .
- . The best Tumor/Blood and Tumor/Muscle ratios of [18F]FNBG were 4.40 and 4.84 respectively . The results revealed it might become a potential PET imaging agent for detecting tumors .
-
Synthesis of Benzofurans
- Field : Organic Chemistry
- Application : 4-Nitrobenzoyl chloride, a similar compound, reacts with triphenylphosphonium salt to synthesize benzofurans . These are potential positron emission tomography (PET) tracers .
- Method : This is achieved by the intramolecular Wittig reaction .
- Outcome : The synthesis of benzofurans, which are potential PET tracers .
-
Derivatisation of Adiol
- Field : Biochemistry
- Application : 4-Nitrobenzoyl chloride has been used for the derivatisation of Adiol (Androstenediol), an endogenous proliferation agent of prostate cancer .
- Method : The specific method of derivatisation is not mentioned in the source .
- Outcome : The derivatisation of Adiol, which is an endogenous proliferation agent of prostate cancer .
-
Synthesis of N-(2-[18F]fluoro-4-nitrobenzoyl)glucosamine
- Field : Radiochemistry
- Application : A glucosamine derivative, N-(2-[18F]fluoro-4-nitrobenzoyl)glucosamine ([18F]FNBG), was designed and radiosynthesized .
- Method : The specific method of synthesis is not mentioned in the source .
- . The best Tumor/Blood and Tumor/Muscle ratios of [18F]FNBG were 4.40 and 4.84 respectively . The results revealed it might become a potential PET imaging agent for detecting tumors .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-4-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(10(12)13)3-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBMAUUSVWQBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439591 | |
| Record name | 2-Fluoro-4-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-nitrobenzoyl chloride | |
CAS RN |
403-23-6 | |
| Record name | 2-Fluoro-4-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)


![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)





